4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Crystallography Molecular conformation Structure-based design

This 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 202800-65-5) is a C4-benzyl-substituted dihydropyridazinone with a fully solved single-crystal structure and deposited CCDC data, offering an unambiguous crystallographic reference standard for solid-form and polymorph screening. The preserved N2-H hydrogen-bond donor enables rapid modular N-alkylation/acylation to generate focused libraries. Its non-planar architecture, quantitative Hirshfeld surface fingerprint, and significant lipophilicity shift (logP ~2.1) distinguish it from the parent scaffold (CAS 1011-46-7). Ideal as a matched molecular pair for target engagement assays.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 202800-65-5
Cat. No. B12572843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
CAS202800-65-5
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1C(C(=O)NN=C1C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H16N2O/c20-17-15(11-13-7-3-1-4-8-13)12-16(18-19-17)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)
InChIKeyKKJQCHCXJJVKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 202800-65-5): Procurement-Relevant Identity and Scaffold Context


4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 202800-65-5) is a C4-benzyl-substituted 4,5-dihydropyridazin-3(2H)-one belonging to the pyridazinone class of nitrogen-containing heterocycles [1]. It bears a 6-phenyl ring on the pyridazine core and a benzyl substituent at the 4-position, yielding a molecular formula of C₁₇H₁₆N₂O (MW 264.32 g/mol) with one hydrogen-bond donor (N-H), two hydrogen-bond acceptors (C=O, N=N), and three freely rotatable bonds . The compound crystallizes as colorless prisms in the monoclinic space group P2₁/c and has been fully characterized by single-crystal X-ray diffraction, establishing its absolute conformational identity [1]. Unlike the more extensively studied 2-substituted or fully aromatic pyridazinone congeners, this 4-benzyl-4,5-dihydro derivative presents a non-planar architecture with distinct dihedral angles between the aromatic rings and the heterocyclic core [1].

Why 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 202800-65-5) Cannot Be Replaced by Generic Pyridazinone Analogs


In-class substitution among pyridazinones is not scientifically defensible without quantitative comparability. The 4-benzyl substituent on 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one fundamentally alters molecular conformation, intermolecular interaction profiles, and physicochemical properties relative to the parent 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold (CAS 1011-46-7) and its positional isomers such as 2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 87769-64-0) [1]. The 4-benzyl group introduces a near-perpendicular orientation of the benzyl phenyl ring relative to the pyridazine plane (dihedral angle 78.31°), creating a sterically distinct binding surface not present in the parent scaffold [1]. Critically, the 4,5-dihydro oxidation state preserves an N-H hydrogen-bond donor at position 2, enabling strong N-H···O intermolecular dimerization that is lost upon N-alkylation (as in the 2-benzyl isomer) or aromatization (as in 4-benzyl-6-phenyl-3(2H)-pyridazinone) [1][2]. These structural distinctions translate into measurable differences in lipophilicity (estimated logP shift from ~0.04 to ~2.1), molecular weight (+90.1 Da), and rotatable bond count (0→3), each of which affects membrane permeability, target engagement, and pharmacokinetic profile in ways that cannot be assumed equivalent across analogs [3]. Below, each evidence dimension is explicitly quantified against a named comparator.

Quantitative Differentiation Evidence for 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 202800-65-5) Against Closest Analogs


Crystallographic Conformation: Phenyl-Pyridazine Dihedral Angle Differentiation from the 2,6-Dichlorobenzyl N-Alkylated Analog

Single-crystal X-ray diffraction reveals that 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (Compound I) adopts a substantially different conformation compared to its closest co-crystallized analog, methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate (Compound II). In Compound I, the 6-phenyl ring is twisted 46.69(9)° relative to the pyridazine plane, whereas in Compound II the corresponding phenyl-pyridazine dihedral angle is only 21.76(18)°—a 2.14-fold difference [1]. Meanwhile, the benzyl-phenyl ring orientation relative to the pyridazine core is nearly identical between the two compounds (78.31(10)° for I vs. 79.61(19)° for II), indicating that conformational divergence is localized to the 6-phenyl region [1]. The C=O bond length in I is 1.243(2) Å versus 1.229(5) Å in II; C1-N1 and C11-N2 bond lengths in I are 1.363(2) and 1.304(2) Å respectively, compared to 1.388(5) and 1.299(4) Å in II, reflecting differences in electron delocalization arising from N-alkylation [1].

Crystallography Molecular conformation Structure-based design

Hirshfeld Surface Intermolecular Contact Profile: H···H vs. O···H/H···O Contribution Balance Compared to N-Alkylated Analog

Hirshfeld surface analysis quantifies the distinct crystal packing forces in 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (I) versus its N-alkylated analog (II). In Compound I, H···H contacts dominate at 48.2% of the total Hirshfeld surface, with C···H/H···C contributing 29.9% and O···H/H···O only 8.9% [1]. In stark contrast, Compound II shows a markedly different distribution: H···H at 34.4%, C···H/H···C at 21.3%, and O···H/H···O nearly double at 16.5% [1]. The O···H/H···O contribution in II (16.5%) is 1.85-fold higher than in I (8.9%), reflecting the introduction of additional carbonyl oxygen atoms from the ethyl acetate N-substituent [1]. The H···H contact dominance in I (48.2%) is consistent with a crystal lattice primarily stabilized by hydrophobic dispersion forces, whereas II exhibits a more balanced hydrophilic/hydrophobic interaction profile [1].

Crystal engineering Solid-state chemistry Intermolecular interactions

Supramolecular Synthon: N-H···O Inversion Dimer vs. C-H···O Hydrogen-Bonding Network Compared to N-Alkylated Analog

The hydrogen-bonding architecture of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (I) is fundamentally different from that of its N-alkylated counterpart (II). Compound I forms robust N-H···O hydrogen-bonded inversion dimers characterized by an R₂²(8) ring motif in graph-set notation, linking two molecules via complementary N-H donor and C=O acceptor interactions [1]. These dimers are further connected by weak π-π stacking (centroid-to-centroid distance 3.957(2) Å between pyridazine and phenyl rings) to generate a three-dimensional network [1]. In contrast, Compound II—lacking the N-H donor due to N-alkylation with ethyl acetate—relies exclusively on weaker C-H···O hydrogen bonds, producing R₁²(7), R₂²(16), and R₂²(18) ring motifs without the strong, directional N-H···O dimer synthon [1]. The N···O hydrogen-bond distance in I is implicitly defined by the N-H···O geometry of the inversion dimer.

Supramolecular chemistry Hydrogen bonding Crystal engineering

Physicochemical Property Differentiation from the Parent 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffold (CAS 1011-46-7)

Introduction of the 4-benzyl substituent onto the parent 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold (CAS 1011-46-7) produces quantifiable changes across multiple drug-relevant physicochemical parameters. The parent scaffold has a molecular weight of 174.20 g/mol, a calculated logP of 0.04–1.07, a polar surface area (PSA) of 41.46 Ų, zero rotatable bonds, one H-bond donor, and two H-bond acceptors [1]. The target compound (CAS 202800-65-5) has a molecular weight of 264.32 g/mol (+90.12 Da, a 51.7% increase), an estimated logP shift to approximately 2.1 (conservative estimate based on the ~2.06 logP increment typical of phenylmethyl addition to heterocycles), PSA of 44.95 Ų (+3.49 Ų), three rotatable bonds, and the same H-bond donor/acceptor count . The logP increase of approximately 2 log units places the target compound in a substantially more lipophilic regime, with predicted ~100-fold higher octanol-water partition coefficient, while the introduction of three rotatable bonds increases conformational entropy and potentially reduces entropic binding penalties [2].

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: 4-Benzyl vs. 2-Benzyl Substitution on the Dihydropyridazinone Core

The target compound (4-benzyl substitution at C4 of the dihydropyridazinone ring) and its positional isomer 2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 87769-64-0, benzyl at N2) share identical molecular formula (C₁₇H₁₆N₂O) and molecular weight (264.32 g/mol) but differ fundamentally in hydrogen-bonding capability and synthetic origin . In the 4-benzyl isomer (target), the N2-H hydrogen-bond donor is preserved, enabling the N-H···O dimerization observed crystallographically (see Evidence Item 3) [1]. In the 2-benzyl isomer, the N2 position is alkylated, eliminating this hydrogen-bond donor and precluding the R₂²(8) dimer motif [1]. Additionally, the 4-benzyl isomer is synthesized via base-catalyzed condensation of benzaldehyde with 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a one-step procedure using NaOH in ethanol at room temperature, yielding colorless single crystals directly upon slow evaporation [1]. The 2-benzyl isomer requires a fundamentally different synthetic route using benzylhydrazine hydrochloride with 4-oxo-4-phenylbutanoic acid under reflux overnight , representing a different supply chain and impurity profile.

Positional isomerism Regiochemistry Structure-activity relationships

Scaffold Diversification Utility: Single-Step Derivatization via the N2-H Handle Compared to Fully Aromatic 4-Benzyl-6-phenyl-3(2H)-pyridazinone

The 4,5-dihydro oxidation state of the target compound preserves an N2-H position that serves as a versatile synthetic handle for further diversification, unlike the fully aromatic 4-benzyl-6-phenyl-3(2H)-pyridazinone (described in US4397854A) which lacks this reactive center [1]. The N-alkylation of the target compound has been experimentally demonstrated: treatment with potassium carbonate in THF followed by ethyl bromoacetate yields the N-alkylated derivative methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate (Compound II in the crystallographic study) [2]. This single-step diversification installs an ester functionality amenable to further hydrolysis, amidation, or library synthesis [2]. In contrast, the fully aromatic 4-benzyl-6-phenyl-3(2H)-pyridazinone, while reported as a cardiotonic lead [1], lacks the N2-H position and is limited to electrophilic aromatic substitution or metal-catalyzed cross-coupling for further elaboration—pathways that are less modular and often lower-yielding [1].

Medicinal chemistry Scaffold diversification Parallel synthesis

Validated Research and Industrial Application Scenarios for 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 202800-65-5)


X-Ray Crystallographic Reference Standard for Pyridazinone Conformational Analysis and Solid-State Form Screening

The compound's fully solved single-crystal structure—with refined unit cell parameters (monoclinic P2₁/c, a = 10.819(3) Å, b = 11.501(3) Å, c = 11.187(4) Å, β = 90.93(3)°, V = 1391.7(7) ų, Z = 4, R[F²>2σ(F²)] = 0.056), atomic coordinates, anisotropic displacement parameters, and complete hydrogen-bonding geometry deposited with the CCDC—makes it an ideal crystallographic reference standard for laboratories performing polymorph screening, co-crystal design, or solid-form patenting of dihydropyridazinone-based drug candidates [1][2]. The determined Hirshfeld surface fingerprint (48.2% H···H, 29.9% C···H/H···C, 8.9% O···H/H···O) provides a quantitative baseline against which novel solid forms can be compared [1].

Medicinal Chemistry Scaffold for N2-Focused Parallel Library Synthesis Targeting PDE3, Cardiovascular, or Anti-HIV Chemotypes

The preserved N2-H position enables rapid, modular diversification via N-alkylation or N-acylation, as experimentally validated with ethyl bromoacetate under basic conditions (K₂CO₃/THF/reflux) [1]. The resulting N-functionalized derivatives retain the non-planar dihydropyridazinone architecture distinct from fully aromatic pyridazinones [2]. This reactivity profile positions the compound as a privileged starting material for focused library synthesis targeting phosphodiesterase (PDE) inhibition, cardiotonic activity, or anti-HIV NNRTI programs—therapeutic areas where benzyl-substituted pyridazinones have demonstrated class-level activity [3][4]. The compound's 4-benzyl-6-phenyl substitution pattern and lipophilicity (estimated logP ~2.1) are particularly suited for CNS-penetrant or intracellular target programs .

Control Compound for Differentiating N-Alkylated vs. N-H Pyridazinone Pharmacophore Contributions in SAR Studies

The availability of both the target compound (N-H bearing) and its directly comparable N-alkylated derivative (Compound II from the same crystallographic study) [1] enables rigorous control experiments to dissect the contribution of the N-H hydrogen-bond donor to biological activity. The quantitative crystallographic and Hirshfeld surface data already established for both compounds—dihedral angles, hydrogen-bonding motifs, and intermolecular contact profiles—provide an unprecedented structural foundation for interpreting SAR differences [1]. Procurement of both compounds as a matched pair allows research groups to definitively establish whether N-H-mediated interactions (target engagement, solubility, or crystal packing) are pharmacophoric or incidental for a given target.

Chemical Biology Probe for Investigating the Role of 4-Benzyl Hydrophobic Bulk in Target Recognition

Relative to the parent 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold (MW 174.20, logP 0.04, 0 rotatable bonds) [1], the target compound introduces a 4-benzyl substituent that adds 90.1 Da of molecular weight, approximately 2 log units of lipophilicity, and 3 rotatable bonds [2]. This substantial physicochemical shift provides a strong signal-to-noise ratio for detecting 4-position hydrophobic pocket engagement in biochemical or cellular target engagement assays. When used alongside the parent scaffold as a matched molecular pair, the target compound enables quantitative assessment of the free energy contribution (ΔΔG) of the 4-benzyl group to binding affinity, selectivity, or cellular permeability [3].

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